molecular formula C23H41N5O8 B14083867 (4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate

(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate

Cat. No.: B14083867
M. Wt: 515.6 g/mol
InChI Key: GUKWYRQLMOYPGS-UHFFFAOYSA-N
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Description

Gly-Gly-Gly-PEG3-TCO is a heterobifunctional linker that contains a trans-cyclooctene (TCO) moiety and a tri-glycine (Gly-Gly-Gly) sequence connected via a three-unit polyethylene glycol (PEG3) spacer. This compound is primarily used in bio-conjugation and click chemistry applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Gly-PEG3-TCO involves several steps, starting with the preparation of the PEG3 spacer and the tri-glycine sequence. The PEG3 spacer is typically synthesized through the polymerization of ethylene oxide. The tri-glycine sequence is then attached to one end of the PEG3 spacer using standard peptide coupling techniques, such as the use of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters .

The TCO moiety is introduced through a subsequent reaction, where the terminal amine group of the tri-glycine-PEG3 intermediate is reacted with a TCO-containing reagent under mild conditions. This step often involves the use of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of Gly-Gly-Gly-PEG3-TCO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Gly-PEG3-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines typically requires no additional reagents or catalysts. The reaction proceeds efficiently in aqueous buffers at physiological pH, and the products are stable under these conditions .

Major Products

The major product of the IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines is a stable dihydropyridazine linkage. This product is highly stable and can be used in various bioconjugation applications, including the synthesis of ADCs and other targeted therapeutics .

Mechanism of Action

The mechanism of action of Gly-Gly-Gly-PEG3-TCO involves its ability to undergo rapid and selective IEDDA reactions with tetrazines. This bioorthogonal reaction allows for the efficient conjugation of biomolecules without interfering with other functional groups present in biological systems. The PEG3 spacer enhances the solubility and reduces steric hindrance, facilitating the conjugation process .

Properties

Molecular Formula

C23H41N5O8

Molecular Weight

515.6 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31)

InChI Key

GUKWYRQLMOYPGS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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